1-Benzyl-1H-benzimidazole
Overview
Description
1-Benzyl-1H-benzimidazole is a compound with the molecular formula C14H12N2 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings . This compound is isostructural with naturally occurring nucleotides and has been associated with a wide range of biological activities .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . Various o-phenylenediamines and N-substituted formamides can be used as C1 sources in a zinc-catalyzed cyclization . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has also been reported .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1H-benzimidazole is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . A copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide provides benzimidazoles .
Physical And Chemical Properties Analysis
1-Benzyl-1H-benzimidazole has a density of 1.1±0.1 g/cm3, a boiling point of 389.1±35.0 °C at 760 mmHg, and a flash point of 189.1±25.9 °C . It has 2 freely rotating bonds and no violations of the Rule of 5 .
Scientific Research Applications
- Pharmaceuticals : Benzimidazole derivatives have been used in medicine due to their diverse biological activities. They have shown antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
- Organic Chemistry : The synthesis of benzimidazole derivatives has attracted much attention from chemists. The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, and many novel methods have been developed .
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Antimicrobial Agents : Benzimidazole derivatives have shown significant antimicrobial potential . They are extremely effective both with respect to their inhibitory activity and favorable selectivity ratio . They are considered as one of the most resourceful classes of molecules against microorganisms .
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Antitumor Agents : Benzimidazole derivatives, such as bendamustine, selumetinib, galeterone, and pracinostat, are used as antitumor agents . Their structure is analogized with the nucleotides found in the human body, making them a new generation of anticancer agents .
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Proton Pump Inhibitors : Some benzimidazole derivatives, such as pantoprazole, lansoprazole, esomeprazole, and ilaprazole, are used as proton pump inhibitors . These drugs are used to treat conditions caused by excessive acid production in the stomach.
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Antiviral Agents : Benzimidazole derivatives, such as enviradine, samatasvir, and maribavir, are used as antiviral agents . They have shown significant antiviral activity .
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Analgesics : Some benzimidazole derivatives, such as bezitramide, are used as analgesics . They are used to relieve pain without causing loss of consciousness .
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Antihistamines : Benzimidazole derivatives, such as astemizole and bilastine, are used as antihistamines . They are used to treat allergic reactions .
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Antihypertensive Agents : Benzimidazole derivatives, such as candesartan and mibefradil, are used as antihypertensive agents . They are used to treat high blood pressure .
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Organic Synthesis : Benzimidazole derivatives are used in organic synthesis . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, and many novel methods have been developed .
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Antiparasitic Agents : Benzimidazole derivatives, such as mebendazole, albendazole, thiabendazole, and flubendazole, are used as antiparasitic agents . They are used to treat parasitic worm infections .
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Antibacterial Agents : Some benzimidazole derivatives, such as ridinilazole, are used as antibacterial agents . They are used to treat bacterial infections .
Safety And Hazards
properties
IUPAC Name |
1-benzylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-16-11-15-13-8-4-5-9-14(13)16/h1-9,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEIJGDSFRHGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340297 | |
Record name | 1-Benzyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-benzimidazole | |
CAS RN |
4981-92-4 | |
Record name | 1-Benzyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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